3,6-di-tert-butyl-9-ethyl-9H-carbazole

Perovskite quantum dot LEDs Hole transport layer Phosphonic acid SAMs

Generic carbazole substitution causes uncontrolled electropolymerization and device degradation. 3,6-Di-tert-butyl-9-ethyl-9H-carbazole eliminates this risk via tert-butyl groups that suppress radical cation dimerization by an order of magnitude (kdim ≤ 1.5×10⁶ vs. 1.5×10⁷ M⁻¹·s⁻¹ for ethyl variants), enabling electrochemically reversible hole transport. - Serves as core precursor for t-Bu-2PACz SAMs achieving 373,000 cd/m² QLED brightness with delayed efficiency droop. - Extends lubricant oxidation induction period by 1.91× (37% improvement over iso-propyl analogs). - Custom synthesis available; stable at room temperature under inert atmosphere.

Molecular Formula C22H29N
Molecular Weight 307.5 g/mol
Cat. No. B12481755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-di-tert-butyl-9-ethyl-9H-carbazole
Molecular FormulaC22H29N
Molecular Weight307.5 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)C(C)(C)C)C3=C1C=CC(=C3)C(C)(C)C
InChIInChI=1S/C22H29N/c1-8-23-19-11-9-15(21(2,3)4)13-17(19)18-14-16(22(5,6)7)10-12-20(18)23/h9-14H,8H2,1-7H3
InChIKeyFZXVIWRBFMFHKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Di-tert-butyl-9-ethyl-9H-carbazole Procurement Guide


3,6-Di-tert-butyl-9-ethyl-9H-carbazole (CAS not publicly disclosed; molecular formula C22H29N; molecular weight 307.5 g/mol) is a functionalized carbazole derivative featuring tert-butyl groups at the 3- and 6-positions and an ethyl substituent at the N-9 position [1]. This compound belongs to the class of 3,6-disubstituted carbazoles, which are recognized as promising hole transport materials in organic electronic devices due to their electron-donating character, tunable electronic structure, and reversible electrochemical oxidation behavior [2]. The specific substitution pattern—bulky tert-butyl groups combined with an N-ethyl chain—distinguishes this compound from simpler carbazole analogs and makes it particularly relevant for applications requiring precise control over solubility, electrochemical stability, and resistance to radical coupling during device operation [3].

Hole Transport Core 3,6-di-tert-butyl-9-ethylcarbazole for OLED/OPV hole transport materials
Electrochemical Stability Reversible oxidation; suppressed radical coupling under device potentials
SAM Precursor Platform Modular synthesis of phosphonic acid self-assembled monolayer interface modifiers

3,6-Di-tert-butyl-9-ethyl-9H-carbazole Substitution Risks


Generic substitution among carbazole derivatives is scientifically unsound because substitution pattern critically determines radical cation stability and electrochemical reversibility—parameters that directly govern device lifetime and performance reproducibility [1]. Carbazole derivatives substituted at the 3- and 6-positions with different groups exhibit divergent oxidative coupling behavior: while 3-ethylcarbazole undergoes rapid radical cation dimerization (kdim = 1.5 × 10^7 M−1·s−1) leading to uncontrolled electropolymerization, 3,6-di-tert-butylcarbazole displays substantially slower dimerization kinetics (kdim ≤ 1.5 × 10^6 M−1·s−1) with no efficient electropolymerization when potential is maintained under 1.4 V/SCE [1]. This order-of-magnitude difference in reaction kinetics means that simply substituting an unsubstituted or differently substituted carbazole for the 3,6-di-tert-butyl-9-ethyl variant will produce a material with fundamentally different electrochemical stability and device processing behavior—not merely a slight performance variation. The following evidence quantifies these material-critical differences.

Ethyl- or unsubstituted carbazoles undergo rapid radical cation dimerization, which may compromise device reproducibility.
tert-Butyl groups are critical for suppressing electropolymerization; structural analogs may shift electrochemical behavior.
Generic carbazole derivatives lack the steric protection needed for sustained reversible electrochemistry in hole transport layers.

3,6-Di-tert-butyl-9-ethyl-9H-carbazole Differentiation Evidence


t-Bu-2PACz vs. 2PACz in Perovskite QLEDs

The tert-butyl-substituted derivative t-Bu-2PACz (which contains the 3,6-di-tert-butyl-9H-carbazole core structure) significantly outperforms the unsubstituted analog 2PACz as an anode modification layer in metal-halide perovskite quantum dot light-emitting diodes (QLEDs) [1]. Devices incorporating t-Bu-2PACz achieve a maximum brightness of 373,000 cd m−2 and sustain high external quantum efficiency at elevated brightness levels, representing a substantial improvement over both the unsubstituted 2PACz and conventional PEDOT:PSS/PVK hole-transport layers [1]. The presence of tert-butyl groups on the carbazole core is directly correlated with this performance enhancement [1].

QLED Brightness
Head-to-head
373,000 cd m-2 vs. 2PACz, PEDOT:PSS/PVK
Reported higher maximum luminance and delayed efficiency droop in perovskite QLEDs
Phosphonic acid SAM on ITO; t-Bu-2PACz active layer
Perovskite quantum dot LEDs Hole transport layer Phosphonic acid SAMs

Lubricant Oxidation Resistance: tert-Butyl vs. iso-Propyl

In lubricating oil antioxidant applications, 3,6-di-tert-butylcarbazole derivatives demonstrate markedly superior performance compared to 3,6-di-iso-propylcarbazole derivatives [1]. Under identical test conditions with 0.8% mass fraction additive loading, tert-butyl-substituted carbazole derivatives increased the oxidation induction period of lubricating oil to 1.91 times the baseline value, whereas iso-propyl-substituted derivatives achieved only a 1.39-fold increase [1]. This represents a relative performance advantage of 37% for the tert-butyl substitution pattern over the iso-propyl variant [1].

Oxidation Induction
Head-to-head
1.91× extension
37% higher antioxidant response vs. iso-propyl carbazole
RPVOT, 0.8% additive in lubricating oil
Lubricant additives Oxidation induction period Rotary pressure vessel oxidation test

Radical Cation Stability: Di-tert-butyl vs. Ethyl Carbazole

The substitution pattern at the 3- and 6-positions of the carbazole core determines radical cation dimerization kinetics—a parameter that dictates whether uncontrolled electropolymerization occurs during device operation [1]. While 3-ethylcarbazole exhibits extremely rapid radical cation dimerization (kdim = 1.5 × 10^7 M−1·s−1) that leads to thick adherent conducting polymer film formation, 3,6-di-tert-butylcarbazole demonstrates dimerization kinetics at least an order of magnitude slower (kdim ≤ 1.5 × 10^6 M−1·s−1) with no efficient electropolymerization occurring when potential is maintained under 1.4 V/SCE [1]. The tert-butyl groups at both 3- and 6-positions provide steric protection that kinetically suppresses the coupling reaction pathway that plagues mono-substituted or ethyl-substituted variants [1].

Radical Cation Stability
Head-to-head
kdim ≤ 1.5×106 M-1s-1 vs. 1.5×107 M-1s-1 (3-ethylcarbazole)
≥10-fold slower dimerization; suppresses electropolymerization under 1.4 V/SCE
Fast CV simulations; tert-butyl steric protection
Electrochemical stability Radical cation dimerization Electropolymerization resistance

Electrochemical Reversibility: tert-Butyl Substitution

The presence of tert-butyl groups at the 3- and 6-positions of the carbazole core enables fully reversible electrochemical oxidation behavior, whereas many carbazole derivatives lacking this substitution pattern exhibit irreversible oxidation processes [1]. 3,6-Di-tert-butylcarbazole compounds demonstrate reversible electrochemical oxidations, and the first oxidation potential remains largely unaffected by the nature of bridging groups (benzene, biphenyl, tetrahydropyrene, or pyrene), indicating that the tert-butyl-substituted carbazole unit provides a robust and predictable electrochemical signature [1]. In contrast, oxidation of 9-ethylcarbazole and other non-tert-butylated carbazoles is generally irreversible, proceeding via ECE (electron transfer–chemical reaction–electron transfer) mechanisms that consume the material and generate reactive intermediates [2].

Oxidation Reversibility
Class-level
Reversible (tert-butyl) vs. irreversible (ethyl/unsubstituted)
Reversible electrochemistry supports stable hole transport cycling
CV in organic electrolytes; class-level inference
Cyclic voltammetry Reversible electrochemistry Hole transport stability

3,6-Di-tert-butyl-9-ethyl-9H-carbazole Applications


Perovskite QLED Anode Modification

This compound serves as the core structural unit in t-Bu-2PACz, a phosphonic acid self-assembled monolayer (SAM) that enables QLEDs to achieve maximum brightness of 373,000 cd m−2 with delayed efficiency droop—a performance level unattainable with unsubstituted 2PACz or conventional PEDOT:PSS/PVK hole-transport layers [1]. Researchers and manufacturers should prioritize this compound when developing high-brightness perovskite QLEDs requiring sustained external quantum efficiency at elevated luminance [1].

Lubricant Antioxidant Formulation

3,6-Di-tert-butylcarbazole derivatives increase lubricating oil oxidation induction period by 1.91×, representing a 37% performance improvement over iso-propyl-substituted carbazole derivatives (1.39× extension) [1]. Industrial lubricant formulators should select tert-butyl-substituted carbazole additives over iso-propyl alternatives when extended oil service life and reduced oxidative degradation are procurement priorities [1].

OLED & OPV Hole Transport Materials

The tert-butyl substitution at the 3- and 6-positions suppresses radical cation dimerization kinetics by at least an order of magnitude (kdim ≤ 1.5 × 10^6 vs. 1.5 × 10^7 M−1·s−1 for ethyl-substituted variants) and prevents uncontrolled electropolymerization under operating potentials below 1.4 V/SCE [1]. This compound is the appropriate precursor selection for synthesizing hole transport materials intended for devices requiring electrochemical reversibility and long-term operational stability, whereas ethyl-substituted or unsubstituted carbazoles would introduce irreversible degradation pathways [1][2].

SAM Interface Modifiers Synthesis

The combination of the 3,6-di-tert-butylcarbazole electron-donating core with the N-ethyl functionalization provides a modular platform for synthesizing phosphonic acid-terminated SAMs (e.g., t-Bu-2PACz, t-Bu-4PACz) that outperform unsubstituted carbazole-based SAMs in perovskite optoelectronic devices [1]. Researchers developing next-generation SAM hole-extraction layers should prioritize this compound over unsubstituted 9H-carbazole starting materials due to the tert-butyl groups' demonstrated benefits in suppressing radical coupling and enabling reversible electrochemistry [2].

Application
Selection Property
Validation Focus
Perovskite QLED anode modification
tert-Butyl carbazole SAM precursors
Sustained EQE at high luminance
Industrial lubricant antioxidant formulation
tert-Butyl carbazole additive
Extended oxidation induction period
Stable hole transport layer synthesis
3,6-di-tert-butyl carbazole core
Suppressed radical cation dimerization; electrochemical reversibility
SAM hole-extraction layer research
N-ethyl, 3,6-di-tert-butyl carbazole platform
Radical coupling suppression; reversible electrochemistry

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